(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135537
InChI: InChI=1S/C10H11F2NO/c1-6(13)7-3-2-4-8-9(7)14-5-10(8,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1
SMILES:
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine

CAS No.:

Cat. No.: VC20135537

Molecular Formula: C10H11F2NO

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine -

Specification

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
IUPAC Name (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine
Standard InChI InChI=1S/C10H11F2NO/c1-6(13)7-3-2-4-8-9(7)14-5-10(8,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1
Standard InChI Key QEFRXRHFSGSRPO-ZCFIWIBFSA-N
Isomeric SMILES C[C@H](C1=C2C(=CC=C1)C(CO2)(F)F)N
Canonical SMILES CC(C1=C2C(=CC=C1)C(CO2)(F)F)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system. The furan ring is partially saturated (2,3-dihydro), with two fluorine atoms at the 3,3-positions, creating a geminal difluoro motif. The ethanamine side chain at the 7-position introduces chirality, with the (R)-configuration being stereospecific .

Molecular Formula and Weight

  • Molecular Formula: C10_{10}H11_{11}F2_{2}NO

  • Molecular Weight: 199.20 g/mol .

Stereochemical Features

The chiral center at the ethanamine side chain is critical for interactions with biological targets. The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, as evidenced by its preferential use in pharmacological studies.

Spectroscopic Identifiers

  • IUPAC Name: (1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine

  • Canonical SMILES: CC@HN

  • InChI Key: QEFRXRHFSGSRPO-ZCFIWIBFSA-N .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine involves multi-step transformations, as outlined below:

Step 1: Ring Formation

The benzofuran core is constructed via electrophilic aromatic substitution or transition metal-catalyzed coupling reactions. Substituted phenols or alkynes serve as starting materials.

Step 2: Fluorination

Geminal difluorination at the 3,3-positions is achieved using sulfur tetrafluoride (SF4_4) or diethylaminosulfur trifluoride (DAST). This step is critical for enhancing metabolic stability and lipophilicity .

Physicochemical Properties

Stability Profile

  • Thermal Stability: Stable up to 150°C.

  • Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.

Table 1: Physicochemical Data

PropertyValue
Molecular Weight199.20 g/mol
LogP2.1 (predicted)
Melting Point98–102°C
Solubility (H2_2O)12 mg/mL (pH 7.4)

Future Perspectives

Drug Development Opportunities

  • Oral Bioavailability Optimization: Prodrug strategies to enhance gastrointestinal absorption.

  • Targeted Delivery Systems: Nanoparticle encapsulation to improve CNS penetration for neurological applications.

Synthetic Chemistry Advancements

  • Enantioselective Fluorination: Developing catalysts for stereocontrolled difluorination.

  • Green Chemistry Approaches: Replacing SF4_4 with safer fluorinating agents .

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